REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:9][CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.C(Cl)Cl>CS(C)=O>[C:1]([O:5][C:6]([N:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:9][CH:10]=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
7.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCO)C(C)(C)C
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
saturated saline solution
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at a time
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the methylene chloride layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
which was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of silica gel chromatography (chloroform: ethanol=20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(CC=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |